molecular formula C19H19NO3S2 B6426518 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide CAS No. 2330307-12-3

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide

Cat. No.: B6426518
CAS No.: 2330307-12-3
M. Wt: 373.5 g/mol
InChI Key: NEXOVRIWPVNXMQ-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a thiophene ring substituted with a hydroxy(phenyl)methyl group and a phenylmethanesulfonamide moiety

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c21-19(16-9-5-2-6-10-16)18-12-11-17(24-18)13-20-25(22,23)14-15-7-3-1-4-8-15/h1-12,19-21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXOVRIWPVNXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Hydroxy(phenyl)methyl Group: This step involves the Friedel-Crafts alkylation of the thiophene ring with benzyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylmethanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The sulfonamide moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,5-dimethylbenzamide
  • N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide
  • N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy(phenyl)methyl group and a sulfonamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C₁₉H₁₅N₂O₃S
  • Molecular Weight : 357.46 g/mol
  • Functional Groups : Contains a thiophene ring, hydroxymethyl group, and a sulfonamide moiety.

Research indicates that this compound may interact with various biological targets, particularly in the realm of receptor activity. For instance, it has been suggested that related compounds with similar structures can act as agonists for alpha-1 adrenoceptors, leading to increased intracellular calcium release. This mechanism is crucial for understanding its potential cardiovascular effects .

1. Vascular Activity

The compound has demonstrated significant vascular activity in isolated tissues. For example, studies show that related compounds can induce contraction in vascular smooth muscle, suggesting potential applications in managing blood pressure or treating vascular disorders. The efficacy (EC50 values) varies significantly depending on the receptor type and the experimental conditions used.

Compound Target EC50 (nM) Effect
Agonist AAlpha-1 adrenoceptors25Calcium release
Agonist BAlpha-2 adrenoceptors1200Inhibition of neurotransmission

2. Neurotransmission

The compound's influence on neurotransmitter release has been explored, revealing that it may modulate synaptic transmission through its action on adrenergic receptors. This could have implications for treating neurological disorders where neurotransmitter balance is disrupted.

Case Study 1: Vascular Response

In an isolated rabbit ear artery model, the compound was shown to evoke a substantial contractile response when compared to norepinephrine, indicating a strong alpha-1 agonistic effect. The results highlighted that at low calcium concentrations, the compound produced nearly double the contraction compared to endogenous norepinephrine .

Case Study 2: Neuropharmacology

A study examining the effects of structurally similar compounds on guinea pig atrial tissue revealed that while these compounds were effective at alpha-1 sites, their impact on alpha-2 sites was significantly less pronounced. This selectivity is crucial for developing targeted therapies with reduced side effects .

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